Bis(hexanamido)methane
Description
Bis(hexanamido)methane is a symmetrical organic compound featuring a central methane core substituted with two hexanamido groups. The hexanamido moiety consists of a hexanoic acid derivative linked via an amide bond, providing structural rigidity and hydrogen-bonding capacity.
Properties
CAS No. |
10436-10-9 |
|---|---|
Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
N-[(hexanoylamino)methyl]hexanamide |
InChI |
InChI=1S/C13H26N2O2/c1-3-5-7-9-12(16)14-11-15-13(17)10-8-6-4-2/h3-11H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
WTUJBBPJCGLLKH-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NCNC(=O)CCCCC |
Canonical SMILES |
CCCCCC(=O)NCNC(=O)CCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Bis(hexanamido)methane with structurally analogous bis-functionalized compounds, focusing on synthesis, physicochemical properties, and applications.
Structural Analogues
Physicochemical Properties
| Property | This compound | Bis(maleimido)ethane | Bis{(2-methyl)amino}ethane |
|---|---|---|---|
| Molecular Weight | ~450–500 g/mol* | 196.14 g/mol | 116.21 g/mol |
| Solubility | Polar solvents (DMF, aqueous buffers) | DMF, THF | Polar aprotic solvents |
| Thermal Stability | Stable up to 200°C* | Decomposes at >150°C | Stable to 250°C |
| Reactivity | Amide-directed H-bonding | Thiol-specific | Lewis basicity |
*Estimated based on analogous hexanamido compounds .
Research Findings and Limitations
- Synthetic Challenges : this compound’s long alkyl chains may reduce reaction efficiency due to steric hindrance, necessitating optimized coupling conditions .
- Biological Compatibility : Unlike maleimide derivatives, hexanamido groups lack inherent thiol reactivity, limiting their utility in redox-sensitive environments .
- Thermal Behavior: Bis{(2-methyl)amino}ethane exhibits superior thermal stability compared to amide-based analogues, making it preferable for high-temperature processes .
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